CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE
CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE
Useful in mutagenic studies.
Brand Name:
Vulcanchem
CAS No.:
118187-67-0
VCID:
VC20833124
InChI:
InChI=1S/C49H63N5O15P2/c1-28(2)54(29(3)4)70(62-9)68-35-24-39-52-41-42-48(6,47(41,5)43(55)50-45(52)57)44(56)51-46(58)53(42)40-25-36(69-71(59,63-10)65-27-38(35)67-39)37(66-40)26-64-49(30-14-12-11-13-15-30,31-16-20-33(60-7)21-17-31)32-18-22-34(61-8)23-19-32/h11-23,28-29,35-42H,24-27H2,1-10H3,(H,50,55,57)(H,51,56,58)
SMILES:
CC(C)N(C(C)C)P(OC)OC1CC2N3C4C5C(C4(C(=O)NC3=O)C)(C(=O)NC(=O)N5C6CC(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OP(=O)(OCC1O2)OC)C
Molecular Formula:
C49H63N5O15P2
Molecular Weight:
1024 g/mol
CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE
CAS No.: 118187-67-0
Cat. No.: VC20833124
Molecular Formula: C49H63N5O15P2
Molecular Weight: 1024 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Useful in mutagenic studies. |
|---|---|
| CAS No. | 118187-67-0 |
| Molecular Formula | C49H63N5O15P2 |
| Molecular Weight | 1024 g/mol |
| IUPAC Name | 16-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19λ5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone |
| Standard InChI | InChI=1S/C49H63N5O15P2/c1-28(2)54(29(3)4)70(62-9)68-35-24-39-52-41-42-48(6,47(41,5)43(55)50-45(52)57)44(56)51-46(58)53(42)40-25-36(69-71(59,63-10)65-27-38(35)67-39)37(66-40)26-64-49(30-14-12-11-13-15-30,31-16-20-33(60-7)21-17-31)32-18-22-34(61-8)23-19-32/h11-23,28-29,35-42H,24-27H2,1-10H3,(H,50,55,57)(H,51,56,58) |
| Standard InChI Key | GGHDNSAVYWCMDX-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)P(OC)OC1CC2N3C4C5C(C4(C(=O)NC3=O)C)(C(=O)NC(=O)N5C6CC(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OP(=O)(OCC1O2)OC)C |
| Canonical SMILES | CC(C)N(C(C)C)P(OC)OC1CC2N3C4C5C(C4(C(=O)NC3=O)C)(C(=O)NC(=O)N5C6CC(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OP(=O)(OCC1O2)OC)C |
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